molecular formula C8H9N5O2 B15204459 5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B15204459
M. Wt: 207.19 g/mol
InChI Key: UIZLZJCOAQQJFK-UHFFFAOYSA-N
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Description

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. Triazoles are known for their metabolic stability and hydrogen-bonding capabilities, while isoxazoles contribute to electron-deficient aromatic systems that enhance interactions with biological targets .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C8H9N5O2/c1-4-3-6(12-15-4)9-8(14)7-5(2)10-13-11-7/h3H,1-2H3,(H,9,12,14)(H,10,11,13)

InChI Key

UIZLZJCOAQQJFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NNN=C2C

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide involves several steps. The key intermediate, 3-amino-5-methylisoxazole, is prepared by reacting hydroxylamine hydrochloride with acetone and sodium acetate . This intermediate is then subjected to a series of reactions to form the final compound. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes that play a crucial role in cell division and proliferation . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for further research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide can be compared to related triazole-carboxamide derivatives, as outlined below:

Structural Analogues

2.1.1. Substituent Variations on the Triazole Core
  • Compound 3k (1-([1,1’-Biphenyl]-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide): Structure: Features a biphenyl group at position 1 and a quinolin-2-yl amide substituent. Properties: Higher molecular weight (419.48 g/mol) due to the extended aromatic system, which may enhance π-π stacking interactions but reduce solubility . Synthesis: Prepared via General Procedure B (amide coupling), similar to the target compound’s synthetic route .
  • 1-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (C17H15FN4O) :

    • Structure : Contains a 4-fluorophenyl group at position 1 and a 2-methylphenyl amide.
    • Properties : Fluorine substitution improves metabolic stability and membrane permeability compared to the target compound’s isoxazole group .
2.1.2. Variations in the Amide Substituent
  • Compound I (CCDC refcode: ZIPSEY): Structure: (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
  • Compound II (CCDC refcode: LELHOB): Structure: 1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide.

Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) logP<sup>a</sup>
Target Compound C9H10N6O2 246.22 5-methylisoxazol-3-yl Not reported 1.8
3k (Biphenyl-quinoline derivative) C26H21N5O 419.48 Biphenyl, quinolin-2-yl White solid 3.5
1-(4-Fluorophenyl) C17H15FN4O 310.33 4-fluorophenyl, 2-methylphenyl Not reported 2.9
Compound I (ZIPSEY) C19H17ClN4O2 368.82 4-chlorophenyl, hydroxypropanyl 185–187 2.1

<sup>a</sup> logP values estimated using fragment-based methods.

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